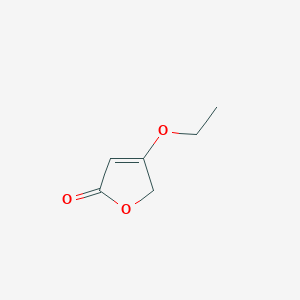
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and various functional groups. It is of significant interest in scientific research due to its potential biological activities and environmental impact.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- typically involves multi-step organic reactions. One common approach is the functionalization of benz[a]anthracene through hydroxylation and methylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems. The process is designed to maximize yield and purity while minimizing environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: It is investigated for its potential mutagenic and carcinogenic effects.
Medicine: Research explores its interactions with biological molecules and potential therapeutic applications.
Industry: It is used in the development of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- involves its interaction with cellular components. It can bind to DNA, proteins, and other biomolecules, potentially leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of reactive intermediates that can cause DNA damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another PAH derivative with similar structural features.
Benz[a]anthracene: The parent compound without additional functional groups.
Uniqueness
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups make it a valuable compound for studying the effects of functionalization on PAHs.
Eigenschaften
CAS-Nummer |
78776-41-7 |
|---|---|
Molekularformel |
C20H16O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
7-(hydroxymethyl)-12-methylbenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H16O3/c1-11-12-4-2-3-5-13(12)17(10-21)15-6-7-16-14(19(11)15)8-9-18(22)20(16)23/h2-9,21-23H,10H2,1H3 |
InChI-Schlüssel |
JILMUBNUUUYOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C=CC2=C(C4=CC=CC=C14)CO)C(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)







